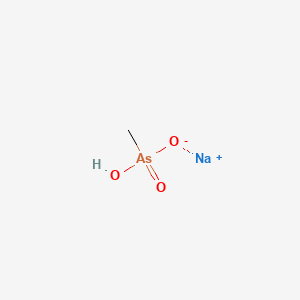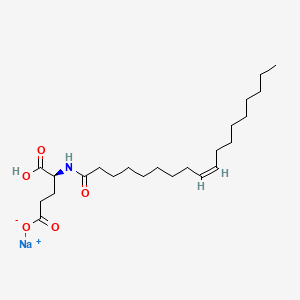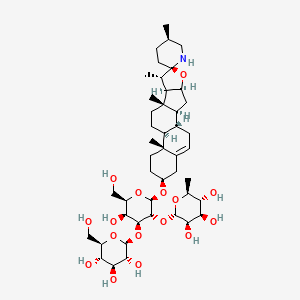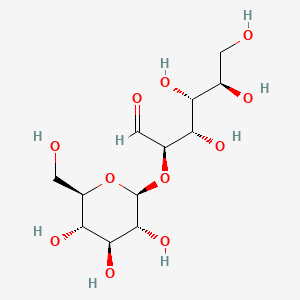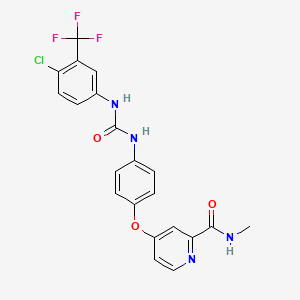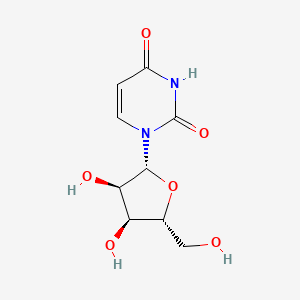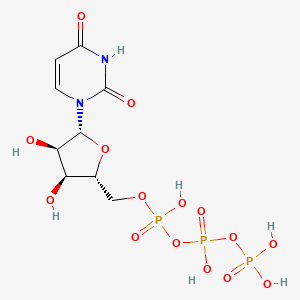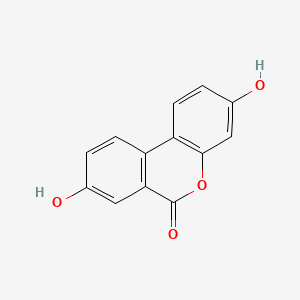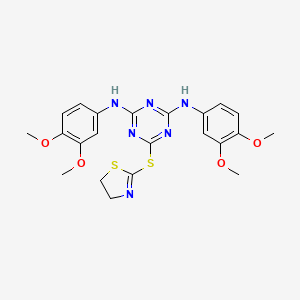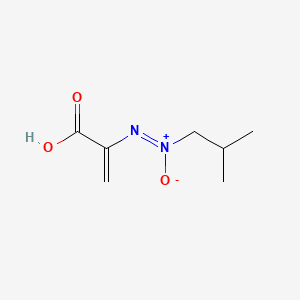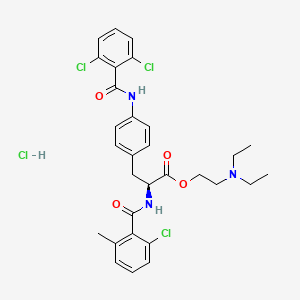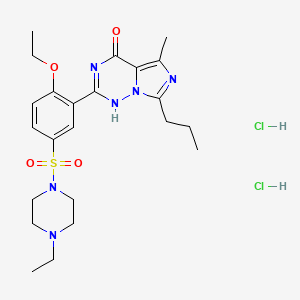
Vardenafil dihydrochloride
Overview
Description
Vardenafil dihydrochloride is a potent and selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). It is primarily used as an oral therapy for the treatment of erectile dysfunction. This compound enhances the effect of nitric oxide by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum .
Scientific Research Applications
Vardenafil dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of PDE5 inhibitors and their interactions with other molecules.
Biology: It is used to study the role of cyclic guanosine monophosphate in various biological processes.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Target of Action
Vardenafil dihydrochloride primarily targets the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum located around the penis .
Mode of Action
This compound works by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . By inhibiting PDE5, vardenafil prevents the degradation of cGMP, allowing increased blood flow into the penis, resulting in an erection .
Biochemical Pathways
The biochemical pathway affected by vardenafil involves the NO-cGMP signaling pathway . The release of NO during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. This causes relaxation of the smooth muscle cells in the corpus cavernosum, allowing blood to flow into the penis and cause an erection . By inhibiting PDE5, vardenafil prevents the degradation of cGMP, enhancing the effect of NO and promoting the erectile response .
Pharmacokinetics
Vardenafil is rapidly absorbed with a time to peak plasma concentration of 0.5 to 2 hours . It is metabolized in the liver via CYP3A4 (major), CYP2C, and 3A5 (minor) to form an active metabolite . The drug is excreted in the feces (~91% to 95% as metabolites) and urine (~2% to 6%) . The terminal half-life of vardenafil and its metabolite is 4 to 6 hours . The drug has a volume of distribution of 208 L .
Result of Action
The primary result of vardenafil’s action is the induction of penile erections. This is achieved by enhancing the response to sexual stimulation through the inhibition of PDE5 and the subsequent increase in cGMP levels . This leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection .
Action Environment
The action of vardenafil can be influenced by various environmental factors. Furthermore, coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism . It’s also worth noting that the efficacy of vardenafil can vary among individuals due to factors such as age, renal function impairment, and hepatic function impairment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Vardenafil dihydrochloride interacts with the enzyme PDE5, inhibiting its activity. This inhibition prevents the degradation of cGMP, a molecule that plays a crucial role in the biochemical reactions leading to an erection . The interaction between this compound and PDE5 is of a competitive nature, meaning that the drug binds to the same site on the enzyme as cGMP .
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the corpus cavernosum of the penis. By inhibiting PDE5, it allows for increased blood flow into the penis, resulting in an erection . It also influences cell function by impacting cell signaling pathways, specifically the NO/cGMP pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the PDE5 enzyme and inhibiting its activity. This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels result in relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and the occurrence of an erection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving conscious rabbits, this compound was shown to potentiate erectile responses to intravenous sodium nitroprusside in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study involving conscious rabbits, this compound induced dose-dependent penile erections following intravenous administration .
Metabolic Pathways
This compound is involved in the NO/cGMP pathway. It interacts with the PDE5 enzyme, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to an increase in cGMP levels .
Transport and Distribution
This compound is distributed within cells and tissues following administration. It has a steady-state volume of distribution of 208 L and is approximately 95% bound to plasma proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely localizes to the cytoplasm where it can interact with PDE5, an enzyme found predominantly in the smooth muscle cells of the corpus cavernosum .
Preparation Methods
The synthesis of Vardenafil dihydrochloride involves a series of complex chemical reactions. The process begins with the alkylation of 2-hydroxybenzonitrile with ethyl bromide, followed by the addition of ammonia to introduce the nitrile functionality, leading to the formation of amidine. The dihydrochloride salt of Vardenafil is finally produced by reacting the compound with hydrochloric acid in ether . Industrial production methods have been developed to accommodate large-scale production constraints, such as avoiding the use of triethyl-aluminum .
Chemical Reactions Analysis
Vardenafil dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Vardenafil dihydrochloride is often compared with other PDE5 inhibitors, such as sildenafil citrate and tadalafil. While all three compounds are used to treat erectile dysfunction, they differ in their potency, selectivity, and duration of action:
Sildenafil citrate: Known by its brand name Viagra, it has a shorter duration of action compared to this compound.
This compound is considered more potent than sildenafil citrate but has a lower selectivity for other PDE isoforms compared to tadalafil .
Properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMULUAPJXCOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945152 | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224785-91-5, 224789-15-5 | |
| Record name | Vardenafil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vardenafil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF61NL91H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



